molecular formula C15H15ClFN3O2S B2591701 N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide CAS No. 869075-30-9

N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide

Cat. No.: B2591701
CAS No.: 869075-30-9
M. Wt: 355.81
InChI Key: OBWSAOBQKPUGID-UHFFFAOYSA-N
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Description

N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide is a complex organic compound that features both aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorophenethylamine and 4-fluorobenzenesulfonyl chloride.

    Formation of Carbamimidoyl Intermediate: The 4-chlorophenethylamine reacts with cyanamide under acidic conditions to form the carbamimidoyl intermediate.

    Sulfonamide Formation: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale reactors: To handle the exothermic nature of the reactions.

    Continuous flow systems: To improve yield and efficiency.

    Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of nitric and sulfuric acids.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the sulfonamide group.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: The compound can be used to study protein-ligand interactions.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide exerts its effects typically involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Interfering with biochemical pathways, such as those involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide
  • N-(4-chlorophenethyl)carbamimidoyl)-4-chlorobenzenesulfonamide

Uniqueness

  • Functional Groups : The presence of both a fluorine atom and a sulfonamide group makes it unique compared to similar compounds.
  • Reactivity : The specific arrangement of functional groups influences its reactivity and potential applications.

This detailed overview provides a comprehensive understanding of N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O2S/c16-12-3-1-11(2-4-12)9-10-19-15(18)20-23(21,22)14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H3,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWSAOBQKPUGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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